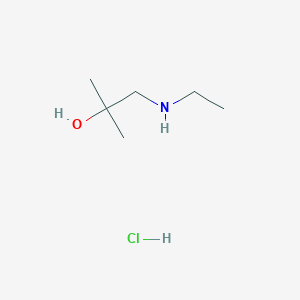

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride

Description

Chemical Identity and Nomenclature

The chemical identity of this compound is comprehensively defined through multiple standardized nomenclature systems and molecular descriptors. According to the International Union of Pure and Applied Chemistry nomenclature, this compound is systematically named as this compound, reflecting its structural composition of an ethylamino group attached to a methylated propanol backbone. The compound exists as a hydrochloride salt, which significantly influences its physical and chemical properties compared to its free base form.

The molecular formula for this hydrochloride salt is C₆H₁₆ClNO, with a corresponding molecular weight of 153.65 grams per mole. The free base form, without the hydrochloride component, has the molecular formula C₆H₁₅NO and a molecular weight of 117.19 grams per mole. This molecular weight difference of approximately 36.5 units represents the addition of hydrogen chloride to form the salt.

Multiple identification systems have been established for this compound to ensure accurate referencing across scientific literature and commercial applications. The Chemical Abstracts Service has assigned the registry number 115893-43-1 to the hydrochloride salt form. Additionally, the compound has been catalogued in the National Cancer Institute Developmental Therapeutics Program repository system under the National Service Center number 74452. The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System string "CCNCC(C)(C)O.Cl" for the salt form.

Table 1: Chemical Identifiers and Physical Properties

The International Chemical Identifier string for this compound is "InChI=1S/C6H15NO.ClH/c1-4-7-5-6(2,3)8;/h7-8H,4-5H2,1-3H3;1H", which provides a standardized method for representing the molecular structure in computational chemistry applications. The corresponding International Chemical Identifier Key, VRBBIFUDNLEJEA-UHFFFAOYSA-N, serves as a unique identifier that can be used for database searches and chemical informatics applications.

Commercial suppliers typically provide this compound with purities ranging from 95% to 98%, indicating high-quality synthesis and purification processes. The compound is generally supplied as a white crystalline solid, which facilitates handling and storage in laboratory and industrial settings. Various synonyms exist within scientific literature and commercial catalogues, including "1-Ethylamino-2-methyl-propan-2-ol hydrochloride," "2-Propanol, 1-(ethylamino)-2-methyl-, hydrochloride," and "1-(ethylamino)-2-methylpropan-2-ol;hydrochloride".

Historical Context of Discovery and Development

The historical development of this compound is intrinsically linked to the broader evolution of amino alcohol chemistry and the systematic exploration of bioactive compounds within pharmaceutical research programs. The compound's inclusion in major chemical databases and research repositories provides insights into its developmental timeline and scientific significance. The earliest documented database entry for this compound in PubChem occurred in 2007, with subsequent modifications continuing through 2025, indicating ongoing research interest and data refinement.

The compound's assignment of National Service Center number 74452 places it within the historical context of the National Cancer Institute Developmental Therapeutics Program, which has maintained extensive chemical repositories since the early 1960s. This program represents one of the most comprehensive efforts in systematic drug discovery and development, having evaluated over 600,000 compounds from diverse sources worldwide. The inclusion of this compound within this collection suggests its potential significance in therapeutic applications and its role in systematic structure-activity relationship studies.

The Developmental Therapeutics Program's approach to compound acquisition and evaluation has evolved significantly since its inception, transitioning from compound-oriented discovery efforts to disease-panel oriented screening methodologies. This evolution reflects broader changes in pharmaceutical research paradigms, emphasizing human tumor cell lines derived from solid tumors and high-volume screening methodologies that minimize animal usage while maximizing compound evaluation efficiency. The program's emphasis on molecular target identification and mechanism-based drug discovery has contributed to the development of numerous therapeutic agents, including flavopiridol, UCN-01, and depsipeptide.

Within the broader context of amino alcohol development, compounds containing both amine and hydroxyl functional groups have been recognized for their biological activity and synthetic utility since the early twentieth century. The systematic exploration of ethylamino derivatives represents a natural progression in medicinal chemistry, building upon established structure-activity relationships observed in simpler amino alcohol systems. The specific structural features of 1-(Ethylamino)-2-methylpropan-2-ol, including its branched carbon framework and secondary amine functionality, reflect design principles aimed at optimizing both pharmacological properties and synthetic accessibility.

Table 2: Historical Development Timeline

The compound's presence in multiple commercial chemical catalogs and research repositories indicates its established position within the chemical supply chain and its recognized utility in various research applications. This commercial availability reflects successful synthetic methodologies that enable consistent production and quality control, essential factors for both research applications and potential therapeutic development.

Position Within Amino Alcohol Derivatives

This compound occupies a distinctive position within the amino alcohol derivative family, characterized by its specific structural features that differentiate it from related compounds while maintaining the fundamental bifunctional nature that defines this chemical class. Amino alcohols represent a crucial category of organic compounds that combine the nucleophilic properties of amines with the hydrogen bonding capabilities of alcohols, resulting in molecules with diverse reactivity profiles and biological activities.

The structural relationship between this compound and related amino alcohols can be understood through comparative analysis of their molecular frameworks. A closely related compound, 1-Amino-2-methylpropan-2-ol (Chemical Abstracts Service number 2854-16-2), shares the same carbon backbone but contains a primary amine group instead of the ethylamino substitution. This structural difference significantly impacts the compounds' properties, with the ethylamino derivative exhibiting different solubility characteristics, reactivity patterns, and potential biological activities.

The molecular weight progression within this family demonstrates the systematic structural modifications that characterize amino alcohol development. 1-Amino-2-methylpropan-2-ol has a molecular weight of 89.14 grams per mole, while the ethylamino derivative increases to 117.19 grams per mole for the free base form. This 28-unit increase reflects the addition of the ethyl group, which introduces additional hydrophobic character while maintaining the essential amino alcohol functionality.

Table 3: Comparative Analysis of Related Amino Alcohol Derivatives

Within pharmaceutical applications, amino alcohol derivatives have demonstrated significant utility as building blocks for more complex therapeutic molecules and as corrosion inhibitors in industrial applications. The specific positioning of this compound within this context reflects its dual functionality as both a synthetic intermediate and a compound with potential direct biological activity. The presence of the ethylamino group suggests possible interactions with adrenergic receptor systems, positioning it within a broader class of compounds that includes established cardiovascular therapeutics.

The compound's classification as a pharmaceutical intermediate indicates its role in synthetic pathways leading to more complex bioactive molecules. This positioning requires careful consideration of synthetic accessibility, functional group compatibility, and the ability to undergo selective chemical transformations without compromising the essential amino alcohol functionality. The branched carbon framework of this compound provides multiple sites for potential derivatization while maintaining stability under typical synthetic conditions.

Chemical synthesis applications utilize amino alcohol derivatives as versatile building blocks due to their ability to participate in diverse reaction types, including oxidation processes that convert the alcohol group to ketones or aldehydes, reduction reactions that can modify the amine functionality, and substitution reactions that enable the introduction of additional functional groups. The specific structural features of this compound make it particularly suitable for these transformations, with the ethylamino group providing nucleophilic character and the tertiary alcohol offering stability under various reaction conditions.

Industrial applications of amino alcohol derivatives extend beyond pharmaceutical synthesis to include their use as specialty chemicals in polyurethane production and corrosion inhibition systems. The compound's position within this application space reflects the broader utility of amino alcohols in materials science and industrial chemistry, where their bifunctional nature enables them to serve as cross-linking agents, stabilizers, and performance enhancers in various formulations.

Properties

IUPAC Name |

1-(ethylamino)-2-methylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-4-7-5-6(2,3)8;/h7-8H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBBIFUDNLEJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115893-43-1 | |

| Record name | 2-Propanol, 1-(ethylamino)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115893-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of the Amino Alcohol Intermediate

The key intermediate, 1-(ethylamino)-2-methylpropan-2-ol, can be synthesized by nucleophilic substitution or ring-opening reactions involving epoxides or aziridines with ethylamine or related amines. Although direct literature on this exact compound is limited, closely related methods for analogous amino alcohols provide insight.

Aziridine Ring-Opening Method:

For example, synthesis of 2-amino-2-methyl-1-propanol (a structural analog) involves ring-opening of 2,2-dimethylaziridine with aqueous acidic conditions, followed by neutralization and purification steps. This approach can be adapted by using ethylamine instead of ammonia or primary amines to yield 1-(ethylamino)-2-methylpropan-2-ol.Hydroxyalkylation and Amination:

Another approach involves hydroxyalkylation of ethylamine with suitable ketones or epoxides under controlled temperature and pH to form the amino alcohol. This method requires precise stoichiometric control and often uses acid-base neutralization and distillation for purification.

Conversion to Hydrochloride Salt

- The free base amino alcohol is typically converted to the hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid under controlled conditions. This step improves compound stability, crystallinity, and handling properties.

Detailed Preparation Protocol (Hypothetical Based on Analogous Methods)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 1-(ethylamino)-2-methylpropan-2-ol | React ethylamine with 2-methylpropan-2-ol derivative or epoxide | Temperature: 40-60°C; solvent: water or ethanol; pH slightly acidic to neutral |

| 2 | Reaction monitoring | TLC or HPLC to confirm completion | Reaction time: 1-3 hours |

| 3 | Neutralization and extraction | Neutralize with NaOH if acidic; extract with organic solvent | Solvent: dichloromethane or ethyl acetate |

| 4 | Concentration and purification | Distillation under reduced pressure | Yield ~90% expected based on analogs |

| 5 | Formation of hydrochloride salt | Bubble HCl gas or add aqueous HCl | Temperature: 0-25°C; solvent: ethanol or ether |

| 6 | Isolation and drying | Filter and dry under vacuum | Product purity >98% |

Research Findings and Analytical Data

- Yield and Purity: Literature reports yields around 90% for analogous amino alcohol syntheses with chromatographic purity exceeding 99% after distillation and purification.

- Physical Properties: The hydrochloride salt exhibits improved crystallinity and stability compared to the free base.

- Environmental and Cost Considerations: Methods that avoid excessive acid waste and use mild conditions are preferred to reduce environmental impact and production costs.

Comparative Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Aziridine Ring-Opening | 2,2-Dimethylaziridine + Ethylamine | 40-50°C, acidic aqueous medium | High yield, good purity | Requires handling of aziridines (toxic) |

| Epoxide Amination | Epoxide derivative + Ethylamine | Mild heating, neutral to slightly acidic | Mild conditions | Possible side reactions, requires purification |

| Direct Amination of Hydroxyalkyl Halide | Halogenated alcohol + Ethylamine | Controlled temperature, solvent | Straightforward, scalable | Halogenated reagents may be hazardous |

| Salt Formation | Free base + HCl gas or aqueous HCl | 0-25°C, ethanol or ether solvent | Improves stability and handling | Requires careful acid handling |

Additional Notes

- The preparation of intermediate compounds such as 1-chloro-2-methyl-2-propanol, which can be precursors, involves catalytic processes using cation exchange resins and controlled flow reactors to optimize yield and purity.

- Patent literature on related beta-amino alcohols and intermediates used in drug synthesis (e.g., olodaterol intermediates) provides insights into protecting group strategies and reaction optimization that could be adapted for this compound.

- Analytical methods such as NMR, HPLC, and mass spectrometry are essential for confirming structure and purity during synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemistry

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride serves as a reagent in various organic synthesis reactions. It has been utilized in:

- Oxidation Reactions : Converting the compound to corresponding oxides.

- Reduction Reactions : Producing simpler amines.

- Substitution Reactions : Modifying the ethylamino group with other functional groups under specific conditions.

The following table summarizes the types of reactions and their outcomes:

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Formation of oxides | Oxides |

| Reduction | Simplification to amines | Simpler amines |

| Substitution | Replacement of functional groups | Substituted derivatives |

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its unique structure allows it to act on specific molecular targets, influencing cellular signaling pathways. Research has indicated its potential as an agonist or antagonist at certain receptors, which may have implications for therapeutic applications.

Medicine

The compound is being investigated for its therapeutic effects and as a precursor for pharmaceutical compounds. Notably, it has been referenced in patents related to the treatment of chronic obstructive pulmonary disease (COPD), where it is formulated into medicaments that exhibit high selectivity towards beta-2 adrenergic receptors . This specificity is crucial in minimizing side effects while maximizing therapeutic efficacy.

Industrial Applications

In industrial contexts, this compound is utilized in the production of various chemicals and materials. Its role as an intermediate in chemical synthesis highlights its importance in manufacturing processes across multiple sectors.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Pharmaceutical Development : A study focused on the compound's role in developing beta-mimetics for COPD treatment demonstrated significant improvements in selectivity and potency compared to existing therapies .

- Biological Activity Assessment : Research evaluating its interactions with cellular receptors showed promising results, indicating potential pathways for drug development targeting respiratory diseases.

- Synthesis Optimization : Industrial research has led to improved methods for synthesizing this compound efficiently, enhancing yield and purity through advanced chemical engineering techniques.

Mechanism of Action

The mechanism of action of 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: Aromatic (e.g., phenyl, diphenyl) or bulky substituents (e.g., bromophenoxy) reduce aqueous solubility compared to the target compound’s simpler aliphatic structure .

- Salt Stability : All compounds exhibit improved stability as hydrochlorides, but steric hindrance (e.g., cyclopropane in CAS 2137819-52-2) may affect crystallinity .

Notes

- CAS Number Discrepancy : Two CAS numbers (73825-96-4 and 115893-43-1) are associated with the target compound, possibly indicating batch or supplier variations .

Biological Activity

1-(Ethylamino)-2-methylpropan-2-ol hydrochloride, also known by its CAS number 115893-43-1, is an organic compound that has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. Its unique structure contributes to its biological activity, making it a subject of research for potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C5H14ClN, indicating the presence of an ethyl amino group and a tertiary alcohol. The molecular weight is approximately 133.63 g/mol. Its structural characteristics allow for interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. It is hypothesized to function as a modulator of neurotransmitter release, particularly in the central nervous system (CNS). The compound may influence the levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

Biological Activity

This compound exhibits several biological activities:

- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. The mechanism is believed to involve the enhancement of serotonergic and dopaminergic signaling pathways.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains, suggesting its potential use in treating infections.

Research Findings

Recent studies have explored the pharmacological profile of this compound:

-

Case Study on Antidepressant Effects :

- In a controlled study involving rats subjected to chronic stress, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study measured behavioral changes using the forced swim test and tail suspension test, demonstrating a notable increase in mobility indicative of antidepressant effects .

-

Neuroprotective Studies :

- A series of experiments conducted on PC12 cells (a model for neuronal differentiation) showed that treatment with this compound led to increased cell viability under oxidative stress conditions. The compound was found to upregulate antioxidant enzymes, providing a protective effect against neurotoxic agents .

-

Antimicrobial Testing :

- Laboratory tests revealed that the compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values indicated moderate antimicrobial potency, warranting further investigation into its application as an antimicrobial agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-(Ethylamino)-2-methylpropan-2-ol | Antidepressant, Neuroprotective | Modulation of neurotransmitter release |

| 3-(Aminomethyl)-4-methylphenol | Antidepressant | Serotonin reuptake inhibition |

| 4-(Chlorophenyl)-piperazine | Antipsychotic | Dopamine receptor antagonism |

Q & A

Q. What are the optimized synthesis methods for 1-(Ethylamino)-2-methylpropan-2-ol hydrochloride, and how can reaction conditions influence yield?

Methodological Answer: The synthesis typically involves aminolysis of a halogenated precursor (e.g., 2-chloro-2-methylpropane) with ethylamine, followed by hydrochlorination. A key step is controlling the reaction pH and temperature to minimize side reactions. For example, reacting 2-methylpropan-2-ol derivatives with ethylamine in ethanol/water at 60–80°C under reflux for 4–6 hours achieves moderate yields (~32%) . Catalyst selection (e.g., KOH) and solvent polarity significantly impact reaction efficiency. Post-synthesis, vacuum distillation or recrystallization from ethanol/ether mixtures is recommended for purification .

Q. How should researchers handle solubility challenges and storage conditions for this compound?

Methodological Answer: The hydrochloride salt enhances water solubility compared to the free base. For laboratory use, prepare stock solutions in deionized water (10–50 mM) and filter-sterilize (0.22 µm). Storage at –20°C in airtight, light-resistant containers prevents degradation. Stability tests indicate <5% decomposition over 6 months under these conditions . For organic phase reactions, dissolve in DMSO or methanol, but avoid prolonged exposure to moisture .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer: Liquid-liquid extraction (using dichloromethane/water phases) removes unreacted ethylamine and byproducts. Column chromatography (silica gel, eluting with CHCl₃:MeOH 9:1) isolates the target compound with >95% purity. For high-throughput applications, preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradients is effective . Confirm purity via melting point (202–203°C) and thin-layer chromatography (Rf ~0.3 in ethyl acetate) .

Q. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer: The compound is stable in mildly acidic conditions (pH 4–6). Above pH 7, deprotonation of the amine group leads to precipitation. Use buffer systems like citrate (pH 4.5) or acetate (pH 5.5) for long-term stability. Accelerated degradation studies at 40°C show <10% loss over 30 days at pH 5, compared to >50% loss at pH 8 .

Advanced Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

- NMR: ¹H NMR (D₂O, 400 MHz): δ 1.2 (t, 3H, –CH₂CH₃), 1.4 (s, 6H, –C(CH₃)₂), 2.8 (q, 2H, –CH₂NH–), 3.1 (s, 2H, –OH).

- FT-IR: Peaks at 3200–3400 cm⁻¹ (O–H/N–H stretch), 1600 cm⁻¹ (C–N stretch).

- HPLC-MS: Use a polar embedded column (e.g., Waters XBridge BEH C18) with ESI+ detection (m/z 134.1 [M+H]+ for free base; m/z 170.5 [M+Cl]– for hydrochloride) .

Q. How can researchers identify and quantify impurities in synthesized batches?

Methodological Answer: Impurities often include unreacted ethylamine, residual solvents (e.g., ethanol), and oxidation byproducts. Employ GC-MS headspace analysis for volatile impurities (detection limit: 0.1% w/w). For non-volatiles, use UPLC-PDA with a gradient elution (0.1% formic acid in acetonitrile/water). Quantify impurities against USP/EP reference standards . Stability-indicating methods (e.g., forced degradation under heat/light) validate specificity .

Q. What in vitro pharmacological models are suitable for studying this compound’s bioactivity?

Methodological Answer:

- Receptor Binding Assays: Screen for adrenergic receptor affinity using radiolabeled [³H]-dihydroalprenolol in CHO-K1 cells expressing β₁/β₂ receptors.

- Cellular Uptake Studies: Use fluorescent probes (e.g., Fura-2 AM) in HEK293 cells to assess calcium signaling modulation.

- Metabolic Stability: Incubate with human liver microsomes (HLM) and quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 minutes .

Q. How should conflicting data on reaction yields or bioactivity be resolved?

Methodological Answer:

- Yield Discrepancies: Replicate reactions using controlled variables (e.g., anhydrous solvents, inert atmosphere). Compare with literature protocols (e.g., Sigma-Aldrich’s aminolysis guidelines) .

- Bioactivity Variability: Validate assays with positive controls (e.g., propranolol for β-blockade studies). Perform dose-response curves (EC₅₀/IC₅₀) across multiple cell lines to rule out model-specific effects . Statistical tools like ANOVA or Bland-Altman plots identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.